molecular formula C6H14ClNO5 B13385996 2-Amino-2-deoxy-alpha-D-galactose hydrochloride

2-Amino-2-deoxy-alpha-D-galactose hydrochloride

Cat. No.: B13385996
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-WNFIKIDCSA-N
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Description

D-(+)-Galactosamine hydrochloride: is an amino sugar derivative of galactose. It is commonly used in biochemical research and has significant applications in various scientific fields. This compound is known for its role in the synthesis of glycoproteins and glycolipids, which are essential components of cell membranes and extracellular matrices.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(+)-Galactosamine hydrochloride can be synthesized through the hydrolysis of chitin or chitosan, which are natural polymers found in the exoskeletons of crustaceans. The hydrolysis process involves the use of strong acids such as hydrochloric acid to break down the polymer into its monomeric units, including D-(+)-Galactosamine .

Industrial Production Methods: Industrial production of D-(+)-Galactosamine hydrochloride often involves the microbial fermentation of chitinous waste materials. This method is more environmentally friendly and cost-effective compared to chemical hydrolysis. The fermentation process utilizes genetically modified microorganisms to produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: D-(+)-Galactosamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-(+)-Galactosamine hydrochloride is used as a building block in the synthesis of complex carbohydrates and glycoproteins. It is also used in the study of carbohydrate metabolism and enzymatic reactions involving amino sugars .

Biology: In biological research, D-(+)-Galactosamine hydrochloride is used to study cell membrane structure and function. It is also used in the study of glycosylation processes and the role of glycoproteins in cell signaling .

Medicine: D-(+)-Galactosamine hydrochloride is used in medical research to study liver function and hepatotoxicity. It is often used to induce liver injury in animal models to study the mechanisms of liver damage and potential therapeutic interventions .

Industry: In the industrial sector, D-(+)-Galactosamine hydrochloride is used in the production of pharmaceuticals and nutraceuticals. It is also used as a precursor in the synthesis of various bioactive compounds .

Mechanism of Action

D-(+)-Galactosamine hydrochloride exerts its effects by interfering with the synthesis of glycoproteins and glycolipids. It inhibits the formation of UDP-galactose, a key substrate in glycosylation processes. This inhibition disrupts the normal function of glycoproteins and glycolipids, leading to various cellular effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • D-Glucosamine hydrochloride
  • N-Acetyl-D-glucosamine
  • D-Mannosamine hydrochloride

Comparison: D-(+)-Galactosamine hydrochloride is unique in its specific role in the synthesis of galactose-containing glycoproteins and glycolipids. Unlike D-Glucosamine hydrochloride and N-Acetyl-D-glucosamine, which are primarily involved in the synthesis of glucosamine-containing compounds, D-(+)-Galactosamine hydrochloride is specifically involved in galactose metabolism .

Uniqueness:

Biological Activity

2-Amino-2-deoxy-alpha-D-galactose hydrochloride, also known as D-galactosamine hydrochloride, is an amino sugar that plays a significant role in various biological processes. This compound is particularly noted for its involvement in glycosylation and its potential effects on cellular metabolism, immune response, and tissue injury. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₆H₁₄ClNO₅
  • Molecular Weight : 215.63 g/mol
  • Melting Point : 182-185 °C (decomposes)
  • Boiling Point : 532.5 °C at 760 mmHg

This compound primarily acts by influencing glycosylation processes within cells. It is a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to proteins and lipids, thereby affecting cellular signaling and recognition processes.

Glycosylation and Cellular Impact

Research has shown that D-galactosamine can modify glycan structures on cell surfaces, impacting immune recognition and response. This modification can lead to altered cell signaling pathways, potentially resulting in both beneficial and adverse effects depending on the context of exposure.

1. Hepatotoxicity

D-galactosamine is widely recognized for its hepatotoxic properties. It induces liver injury through mechanisms involving oxidative stress and depletion of nucleotides essential for cellular function. Studies have demonstrated that exposure to D-galactosamine leads to:

  • Liver Damage : Induction of apoptosis in hepatocytes.
  • Oxidative Stress : Generation of reactive oxygen species (ROS) contributing to cellular damage .

Case Study: Hepatic Injury Model

A study utilized a lipopolysaccharide/D-galactosamine model to induce fulminant hepatic failure in rodents. The results indicated significant liver enzyme elevation and histopathological changes consistent with acute liver injury .

2. Renal Dysfunction

D-galactosamine exposure has been linked to renal impairment as a secondary effect of liver injury. The renal dysfunction observed includes:

  • Decreased Glomerular Filtration Rate (GFR) : Resulting from systemic effects of liver failure.
  • Increased Serum Creatinine Levels : Indicative of impaired kidney function .

Therapeutic Potential

Despite its toxicity, D-galactosamine has been explored for therapeutic applications:

  • Cancer Research : Its ability to alter glycosylation patterns is being investigated for targeted drug delivery systems and immunotherapy strategies.
  • Vaccine Development : Modifying antigens with D-galactosamine could enhance immune responses in vaccine formulations .

Data Table: Biological Effects Summary

Biological ActivityEffectReference
HepatotoxicityInduces liver injury via oxidative stress
Renal DysfunctionCauses impairment in kidney function
Glycosylation ModulationAlters immune recognition
Cancer TherapeuticsPotential use in targeted therapies

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6+;/m1./s1

InChI Key

QKPLRMLTKYXDST-WNFIKIDCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Origin of Product

United States

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